molecular formula C6H8N2O2S B1446655 2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid CAS No. 1091908-73-4

2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

Cat. No. B1446655
CAS RN: 1091908-73-4
M. Wt: 172.21 g/mol
InChI Key: PXBAXKGUMCQOSV-UHFFFAOYSA-N
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Description

The compound “2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid” is an imidazole derivative . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .


Molecular Structure Analysis

Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities .


Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .

Scientific Research Applications

Antiviral Research

Given the antiviral activity of some thiazole compounds, there is potential for this compound to be used in the study of viral infections. Its structural features could be key in the design of molecules that interfere with viral replication, contributing to the field of antiviral drug development.

Each of these applications offers a rich avenue for scientific inquiry, with the potential to contribute significantly to various fields of medicinal chemistry and therapeutic drug development . The compound’s versatility underscores the importance of thiazole derivatives in research and their potential impact on future medical advancements.

Future Directions

Imidazole and its derivatives have found applications in diverse therapeutic areas . They are also used as a chiral auxiliary and ligand for asymmetric catalysis . The development of new drugs that overcome antimicrobial resistance (AMR) problems is necessary , and imidazole derivatives could play a role in this.

properties

IUPAC Name

2-(3-methyl-2-sulfanylidene-1H-imidazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2S/c1-8-4(2-5(9)10)3-7-6(8)11/h3H,2H2,1H3,(H,7,11)(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXBAXKGUMCQOSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CNC1=S)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

172.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid
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2-(3-methyl-2-thioxo-2,3-dihydro-1H-imidazol-4-yl)acetic acid

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